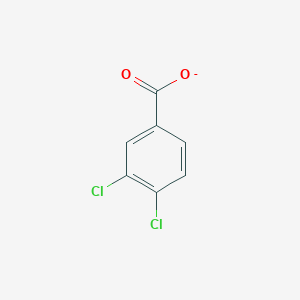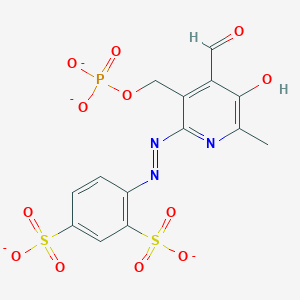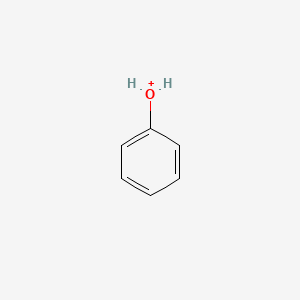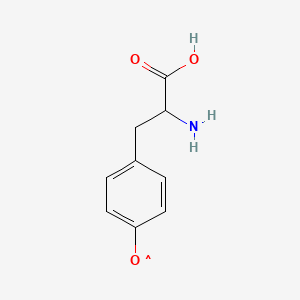
Tyrosine radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinyl radical is an alpha-amino-acid radical. It derives from a tyrosine. It is a conjugate base of a tyrosinyl radical cation.
科学的研究の応用
1. Radiation Chemistry and Radiobiological Studies
The use of Surface Enhanced Raman Scattering (SERS) in radiobiological research is an exciting application of the tyrosine radical. Zhang et al. (2014) utilized SERS to investigate the oxidation of phenylalanine under particle irradiation, which leads to the production of tyrosine. This study highlights the potential of SERS in understanding the biochemical reactions induced by radiation, emphasizing the role of tyrosine radicals in such processes (Zhang et al., 2014).
2. Enzymatic Mechanisms in Biology
A study by Yu et al. (2014) demonstrated the presence of a tyrosyl radical in a functional oxidase model in myoglobin, during reactions with both H2O2 and O2. This finding provides critical support for the role of tyrosyl radicals in the enzymatic mechanisms of heme-copper oxidases (Yu et al., 2014).
3. Proton Gate Dynamics in Photosynthesis
Research by Sjöholm et al. (2014) explored the redox-controlled proton gate at tyrosine D in Photosystem II, revealing that the deuterium exchangeable protons can access TyrD much faster than previously thought. This study contributes to our understanding of the dynamic role of tyrosine radicals in photosynthesis (Sjöholm et al., 2014).
4. Electrochemical Properties in Protein Redox Reactions
Martínez-Rivera et al. (2011) reported on a protein system designed to study the reduction potential of protein tyrosine radicals. This study highlights the significance of tyrosine radicals in understanding the electrochemical properties of proteins and their redox reactions (Martínez-Rivera et al., 2011).
5. Protein Nitration in Cardiovascular Diseases
Turko and Murad (2002) discussed the role of protein nitration, particularly of tyrosine residues, in cardiovascular diseases. This review underlines the significance of tyrosine nitration as a marker for oxidative stress in cardiovascular pathologies (Turko & Murad, 2002).
特性
製品名 |
Tyrosine radical |
|---|---|
分子式 |
C9H10NO3 |
分子量 |
180.18 g/mol |
InChI |
InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13) |
InChIキー |
BSOLAQMZTBVZLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
同義語 |
tyrosine radical |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
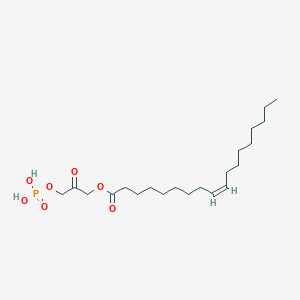
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
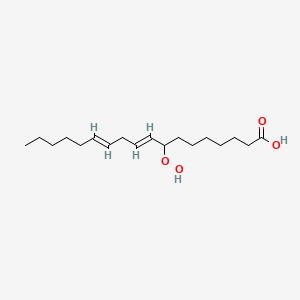
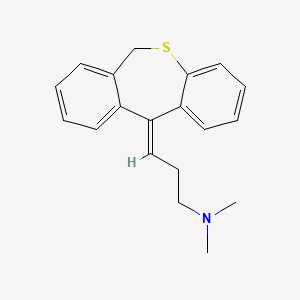
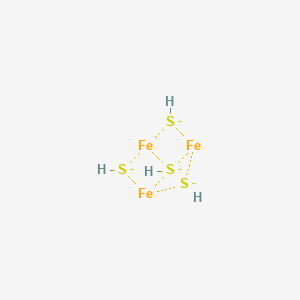
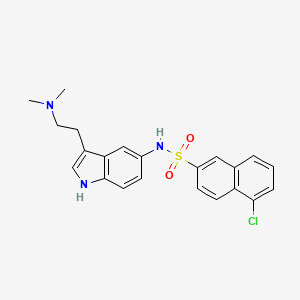
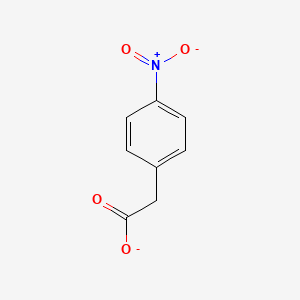
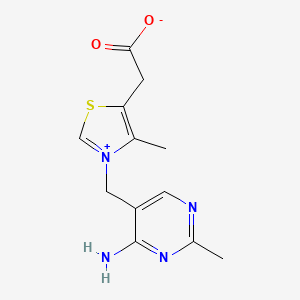
![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)
